molecular formula C9H5Cl2NO B1311482 7,8-Dichloro-4-hydroxyquinoline CAS No. 871217-91-3

7,8-Dichloro-4-hydroxyquinoline

Cat. No. B1311482
CAS RN: 871217-91-3
M. Wt: 214.04 g/mol
InChI Key: BAKZFDCDUQGTCL-UHFFFAOYSA-N
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Description

7,8-Dichloro-4-hydroxyquinoline is a compound with the CAS Number: 871217-91-3 . It is also known as 7,8-dichloro-4-quinolinol . This compound is a derivative of 8-Hydroxyquinoline, a small planar molecule with a lipophilic effect and a metal chelating ability .


Synthesis Analysis

The synthesis of 8-Hydroxyquinoline derivatives, including 7,8-Dichloro-4-hydroxyquinoline, involves numerous chemical reactions and structural modifications, such as electrophilic aromatic substitution, diazonium coupling, and molecular rearrangements .


Molecular Structure Analysis

The 8-Hydroxyquinoline moiety, which is a part of 7,8-Dichloro-4-hydroxyquinoline, is a bicyclic compound that consists of a pyridine ring fused to phenol, in which the hydroxyl group is attached to position 8 . The pyridine ring maintains its properties as an electron-deficient entity with a basic nitrogen .


Chemical Reactions Analysis

8-Hydroxyquinoline displays typical phenolic properties that make it susceptible to numerous chemical reactions and structural modifications, such as electrophilic aromatic substitution, diazonium coupling, and molecular rearrangements .

Scientific Research Applications

Neuroprotection and Iron Chelation

7,8-Dichloro-4-hydroxyquinoline and its derivatives have been found to act as iron chelators, which are important in neuroprotection. Iron accumulation in the brain is a common feature of neurodegenerative diseases, and chelators can help to remove excess iron, potentially slowing disease progression .

Anticancer Activity

These compounds also exhibit anticancer properties. They can interfere with the proliferation of cancer cells and have been studied for their potential use in cancer therapy .

Enzyme Inhibition

Another application is the inhibition of 2OG-dependent enzymes. These enzymes are involved in various biological processes, and their inhibition can be beneficial in treating certain diseases .

Antifungal and Antimicrobial Properties

7,8-Dichloro-4-hydroxyquinoline derivatives have shown antifungal and antimicrobial activities, making them candidates for treating infections caused by fungi or other microorganisms .

Neurological Disorders Treatment

Some derivatives have been synthesized and screened for inhibitory activity against self-induced and metal-ion induced Aβ 1–42 aggregation as potential treatments for Alzheimer’s disease (AD) .

Analytical Applications

Due to their chelating ability toward various metal cations, these derivatives have found applications in fluorescent sensing of biologically and environmentally important metal ions such as Al3+ and Zn2+. They are also used in analytical purposes and separation techniques .

Mechanism of Action

Target of Action

7,8-Dichloro-4-hydroxyquinoline is a derivative of 8-Hydroxyquinoline, a small planar molecule with a lipophilic effect and a metal chelating ability. The primary targets of this compound are metal ions, specifically copper and zinc .

Mode of Action

The compound acts as an ionophore for copper and zinc ions . In studies of their anti-cancer properties, it has been proposed to elicit toxic intracellular copper accumulation and to trigger apoptotic cancer cell death through several possible pathways .

Biochemical Pathways

The compound affects the homeostasis of metal ions in the cell . The alteration in metal ion homeostasis can lead to cytotoxicity and cell death

Result of Action

The compound’s action results in significant cytotoxicity and cell death . It has been found to be more cytotoxic than other 8-Hydroxyquinolines . The compound’s action leads to copper accumulation in the nuclei when treated with copper in the presence of other 8-Hydroxyquinolines .

Safety and Hazards

The safety data sheet for a related compound, 7-Chloro-4-hydroxyquinoline, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions for 7,8-Dichloro-4-hydroxyquinoline and related compounds could involve further exploration of their diverse bioactivities and therapeutic potentials . They could act as potential building blocks for various pharmacologically active scaffolds .

properties

IUPAC Name

7,8-dichloro-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Cl2NO/c10-6-2-1-5-7(13)3-4-12-9(5)8(6)11/h1-4H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAKZFDCDUQGTCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1C(=O)C=CN2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90428996
Record name 7,8-Dichloro-4-hydroxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90428996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7,8-Dichloro-4-hydroxyquinoline

CAS RN

203626-52-2, 871217-91-3
Record name 7,8-Dichloro-4-quinolinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=203626-52-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7,8-Dichloro-4(1H)-quinolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=871217-91-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7,8-Dichloro-4-hydroxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90428996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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